Tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate
Description
Tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate is a complex organic compound with a unique structure that includes a tert-butyl ester, a cyclohexanone derivative, and a phenylpentanoate moiety
Properties
IUPAC Name |
tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c1-16-14-18(10-12-20(16)25)22(27)24-19(15-17-8-6-5-7-9-17)11-13-21(26)28-23(2,3)4/h5-9,16,18-19H,10-15H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVLPZWLAIAEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)C(=O)NC(CCC(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclohexanone Derivative: The initial step involves the synthesis of 3-methyl-4-oxocyclohexanecarbonyl chloride from 3-methylcyclohexanone through chlorination using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The cyclohexanone derivative is then reacted with 4-amino-5-phenylpentanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified with tert-butyl alcohol using an acid catalyst like sulfuric acid (H₂SO₄) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanone moiety, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the ketone group in the cyclohexanone ring can yield secondary alcohols.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound can be used in the study of enzyme-substrate interactions, particularly those involving esterases and amidases. Its structure makes it a suitable candidate for probing the active sites of these enzymes.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its synthesis and reactions can be scaled up for commercial applications.
Mechanism of Action
The mechanism by which tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminopentanoate: Lacks the cyclohexanone and phenyl groups, making it less complex.
Phenyl 4-aminopentanoate: Similar structure but without the tert-butyl ester group.
Cyclohexanone derivatives: Compounds like 3-methylcyclohexanone share the cyclohexanone moiety but lack the amide and ester functionalities.
Uniqueness
Tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate is unique due to its combination of a cyclohexanone derivative, an amide linkage, and a tert-butyl ester. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
